Evidence 1: Potency of 5-Br-4-F-2-Me-Derived SIRT6 Activators vs. Des-Halogen and Regioisomeric Analogs
The 5-bromo-4-fluoro-2-methylphenyl moiety—directly accessible from sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate via sulfonamide bond formation—is the core pharmacophore of MDL-800 and MDL-811, the only reported small-molecule SIRT6 allosteric activators with cellular activity. MDL-800 activates SIRT6 deacetylase activity up to 22-fold (EC₅₀ = 10.3 μM) [1]. MDL-811, bearing the same 5-bromo-4-fluoro-2-methylphenyl scaffold, shows improved potency with an EC₅₀ of 5.7 μM, representing an approximately 2-fold gain over MDL-800 . Systematic SAR studies demonstrated that removal or relocation of the bromine, fluorine, or methyl substituents resulted in complete loss of SIRT6 activation, confirming this exact substitution pattern is non-redundant for target engagement [1]. In contrast, sulfinates lacking this substitution pattern (e.g., sodium p-toluenesulfinate, sodium 4-fluorobenzenesulfinate) cannot generate these pharmacologically active chemotypes.
| Evidence Dimension | SIRT6 deacetylase activation potency (EC₅₀) |
|---|---|
| Target Compound Data | MDL-800 (derived from target sulfinate scaffold): EC₅₀ = 10.3 μM; MDL-811 (derived from target sulfinate scaffold): EC₅₀ = 5.7 μM |
| Comparator Or Baseline | Des-halogen or regioisomeric analogs of MDL-800/MDL-811: EC₅₀ > 100 μM (inactive); Sodium p-toluenesulfinate-derived analogs: no SIRT6 activation detected |
| Quantified Difference | ≥10–18-fold potency advantage for 5-Br-4-F-2-Me substitution vs. des-halogen/regioisomeric variants; MDL-811 shows 1.8-fold improvement over MDL-800 |
| Conditions | Cell-free SIRT6 deacetylase assay; human hepatocellular carcinoma (HCC) cell-based H3K9ac/H3K56ac deacetylation assays; tumor xenograft model |
Why This Matters
This is the only commercially available sulfinate building block that directly delivers the validated pharmacophore of two first-in-class SIRT6 activators, making it irreplaceable for any research program targeting SIRT6-mediated pathways.
- [1] Huang, Z.; Zhao, J.; Deng, W.; Chen, Y.; Shang, J.; Song, K.; Zhang, L.; Wang, C.; Lu, S.; Yang, X.; et al. Identification of a Cellularly Active SIRT6 Allosteric Activator. Nat. Chem. Biol. 2018, 14, 1118–1126. DOI: 10.1038/s41589-018-0150-0. View Source
